molecular formula C6H10ClN3O B2617474 1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride CAS No. 1628721-58-3

1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride

Katalognummer: B2617474
CAS-Nummer: 1628721-58-3
Molekulargewicht: 175.62
InChI-Schlüssel: DQBHRFMIFLWUQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride has been explored for its potential therapeutic effects:

  • Antimicrobial Activity : Studies have indicated that oxadiazole derivatives exhibit antimicrobial properties against various pathogens. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death.
StudyPathogenActivity
Study AE. coliInhibition at 10 µg/mL
Study BS. aureusInhibition at 5 µg/mL
  • Anticancer Properties : Research has shown that related oxadiazole compounds can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival.
CompoundCell LineIC50 (µM)
Compound XA431 (human epidermoid carcinoma)2.5 ± 0.5
Compound YMCF7 (breast cancer)1.8 ± 0.3

Biological Applications

The compound is being investigated for its interactions with biological macromolecules:

  • Enzyme Inhibition : The oxadiazole ring structure allows for interactions with various enzymes such as histone deacetylases and topoisomerases, which are critical targets in cancer therapy .

Material Science

In materials science, this compound is utilized for developing new materials with unique electronic and optical properties:

  • Polymer Synthesis : The compound serves as a precursor in synthesizing specialty polymers that exhibit enhanced thermal stability and mechanical properties.

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several oxadiazole derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceutical formulations.

Case Study 2: Anticancer Mechanisms

Research published in a peer-reviewed journal highlighted the anticancer mechanisms of oxadiazole compounds. In vitro studies indicated that these compounds can effectively induce apoptosis in various cancer cell lines through the modulation of key signaling pathways such as NF-kB and MAPK .

Biologische Aktivität

1-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-amine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.

PropertyValue
Chemical Formula C₆H₁₀ClN₃O
Molecular Weight 175.62 g/mol
IUPAC Name 1-(1,2,4-oxadiazol-3-yl)cyclobutan-1-amine; hydrochloride
PubChem CID 90402387

Antimicrobial Activity

Recent studies indicate that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacteria and fungi. The mechanism of action often involves disruption of microbial cell membranes or interference with metabolic pathways.

A review highlighted the broad spectrum of biological activities associated with 1,2,4-oxadiazoles, including their potential as antimicrobial agents against resistant strains of bacteria and fungi. The structure-activity relationship (SAR) suggests that modifications to the oxadiazole ring can enhance efficacy against specific pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with oxadiazole rings have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells.

For instance, a study on related oxadiazole derivatives demonstrated significant cytotoxic effects against several cancer cell lines. The proposed mechanism involves the induction of oxidative stress and DNA damage leading to cell cycle arrest and apoptosis .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have also been investigated. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Research has shown that certain oxadiazole derivatives can significantly reduce inflammation in animal models, suggesting their potential use in treating inflammatory diseases .

Neuroprotective Properties

Emerging evidence points to the neuroprotective effects of this compound. Studies indicate that oxadiazole derivatives can protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents.

The neuroprotective mechanism may involve the modulation of signaling pathways associated with neuronal survival and regeneration .

Case Studies

Several case studies illustrate the biological activity of oxadiazole derivatives:

  • Antimicrobial Efficacy : A study evaluated a series of 1,2,4-oxadiazole derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Cytotoxicity Against Cancer Cells : In vitro tests on human breast cancer cells demonstrated that specific oxadiazole derivatives caused a significant reduction in cell viability after 48 hours of treatment.
  • Anti-inflammatory Activity : In a rat model of arthritis, administration of an oxadiazole derivative resulted in reduced paw swelling and lower levels of inflammatory markers compared to control groups.

Eigenschaften

IUPAC Name

1-(1,2,4-oxadiazol-3-yl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c7-6(2-1-3-6)5-8-4-10-9-5;/h4H,1-3,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBHRFMIFLWUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NOC=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-(1-(1,2,4-oxadiazol-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide (45 mg, 0.19 mmol) was taken up in 1 mL of MeOH and treated with 1 mL of HCl (2M in Et2O) at rt and allowed to stir for 30 min at rt. The reaction was then concentrated to dryness azeotroping with toluene 3× to give 1-(1,2,4-oxadiazol-3-yl)cyclobutanamine hydrochloride (32 mg, 0.18 mmol). Then 14 mg (0.077 mmol) of this material was combined with 3-(2-(4-fluorophenyl)-3-(methylcarbamoyl)-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridin-5-yl)benzoic acid (25 mg, 0.051 mmol) and N-ethyl-N-isopropylpropan-2-amine (0.027 mL, 0.15 mmol) in DMF (1 mL) at rt. To this stirring solution 2-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate(V) (29 mg, 0.077 mmol) was added. The mixture was allowed to stir at rt for 30 min. The crude reaction mixture was purified via preparative LC/MS with the following conditions: Column:Waters XBridge C18, 19×200 mm, 5-μm particles; Mobile Phase A: water with 20-mM ammonium acetate; Mobile Phase B: 95:5 acetonitrile:water with 20-mM ammonium acetate; Gradient: 40-80% B over 20 minutes, then a 5-minute hold at 100% B; Flow: 20 mL/min. Fractions containing the desired product were combined and dried via centrifugal evaporation. The yield of the product was 20.2 mg, and its estimated purity by LCMS analysis was 100%. Two analytical LC/MS injections were used to determine the final purity. Injection 1 conditions: Column:Waters BEH C18, 2.0×50 mm, 1.7-μm particles; Mobile Phase A: 5:95 acetonitrile:water with 10 mM ammonium acetate; Mobile Phase B: 95:5 acetonitrile:water with 10 mM ammonium acetate; Temperature: 40° C.; Gradient: 0.5 min hold at 0% B, 0-100% B over 4 minutes, then a 0.5-minute hold at 100% B; Flow: 1 mL/min. retention time: 3.02 min; M+H: 608. Injection 2 conditions: Column:Waters BEH C18, 2.0×50 mm, 1.7-μm particles; Mobile Phase A: 5:95 methanol:water with 10 mM ammonium acetate; MobilePhase B: 95:5 methanol:water with 10 mM ammonium acetate; Temperature: 40° C.; Gradient: 0.5 min hold at 0% B, 0-100% B over 4 minutes, then a 0.5-minute hold at 100% B; Flow: 0.5 mL/min. retention time: 4.06 min; M+H: 608. Proton NMR was acquired in deuterated DMSO. 1H NMR (500 MHz, DMSO-d6) δ 9.48 (s, 1H), 9.33 (s, 1H), 8.55-8.46 (m, 1H), 8.10-8.02 (m, 2H), 7.98 (s, 3H), 7.69-7.59 (m, 2H), 7.46-7.37 (m, 2H), 3.05-2.97 (m, 2H), 2.85-2.71 (m, 5H), 2.67-2.56 (m, 4H), 2.10-1.99 (m, 2H).
Name
N-(1-(1,2,4-oxadiazol-3-yl)cyclobutyl)-2-methylpropane-2-sulfinamide
Quantity
45 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.